3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
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Coupling with Benzamide: : The oxadiazole derivative is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions, although this is less common.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) might be used, though this is less typical for oxadiazoles.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the benzamide moiety.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole and thiophene derivatives with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological properties. Compounds containing oxadiazole and thiophene rings have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound could be a candidate for drug development targeting these areas.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a furan ring instead of thiophene.
3,4-dimethyl-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a pyridine ring instead of thiophene.
3,4-dimethyl-N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)benzamide: Features a phenyl ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique electronic properties and potential biological activities compared to its analogs with different heterocyclic rings. Thiophene rings are known for their stability and ability to participate in π-π interactions, which can be advantageous in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-11(8-10(9)2)13(19)16-15-18-17-14(20-15)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLQHAAFCKRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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